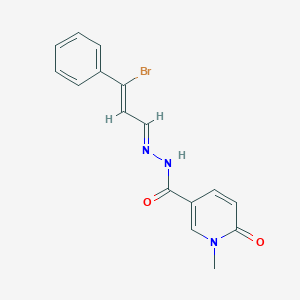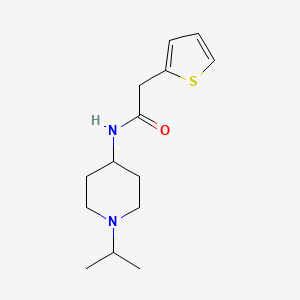![molecular formula C23H15N3O10 B4982990 bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate](/img/structure/B4982990.png)
bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate, also known as BNPPD, is a chemical compound with potential applications in scientific research. It is a member of the pyridine-based ligands family and has been studied extensively for its potential use as a fluorescent probe for metal ions.
Mécanisme D'action
The mechanism of action of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate involves the formation of a complex with copper ions, which leads to a change in the fluorescence properties of the compound. The complex formation results in a red shift in the emission wavelength and an increase in the fluorescence intensity. This change in fluorescence properties can be used to detect and quantify the presence of copper ions in biological systems.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and tissues at low concentrations, making it a promising tool for in vitro and in vivo applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate is its high selectivity and sensitivity towards copper ions. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its limited ability to detect other metal ions, which may limit its applications in certain biological systems.
Orientations Futures
There are several future directions for the use of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the use of this compound in imaging and tracking metal ions in living cells and tissues. Additionally, the potential use of this compound in the diagnosis and treatment of diseases related to copper metabolism, such as Wilson's disease, warrants further investigation.
Méthodes De Synthèse
The synthesis of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate is a multi-step process that involves the reaction of 2,6-pyridinedicarboxylic acid with ethyl chloroformate, followed by the reaction with 4-nitrophenylhydrazine. The resulting compound is then reacted with 2-aminoethanol to produce this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
Bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate has been studied for its potential use as a fluorescent probe for metal ions, particularly copper ions. It has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a promising tool for detecting and monitoring copper ions in biological systems. This compound has also been studied for its potential use in imaging and tracking metal ions in living cells and tissues.
Propriétés
IUPAC Name |
bis[2-(4-nitrophenyl)-2-oxoethyl] pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O10/c27-20(14-4-8-16(9-5-14)25(31)32)12-35-22(29)18-2-1-3-19(24-18)23(30)36-13-21(28)15-6-10-17(11-7-15)26(33)34/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBGWROTPWDXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4982918.png)
![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)
![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4982942.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4982951.png)

![N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4982969.png)
![4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid](/img/structure/B4982970.png)
![N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4982979.png)

![1,8-dibromo-17-(2-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4982985.png)
